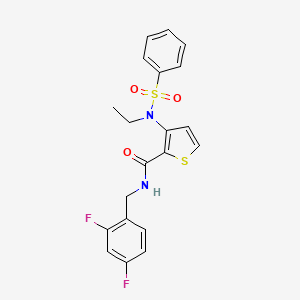

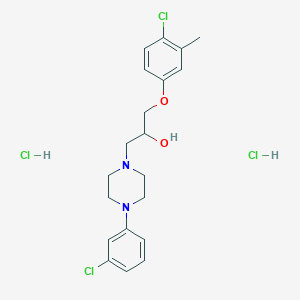

N-(2,4-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide, also known as DFB-ET, is a chemical compound that has gained attention in scientific research due to its potential use as an anticancer agent.

Scientific Research Applications

Synthesis and Structural Characterization

Research into the synthesis and characterization of compounds similar to "N-(2,4-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide" indicates advancements in the development of sulfonamide-based inhibitors and their structural analysis. Studies have reported on the synthesis of biologically active derivatives, emphasizing the importance of sulfonamide groups in enhancing activity against various targets. These compounds' structural elucidation, often involving X-ray crystallography, provides deep insights into their potential interactions and stability, laying the groundwork for further exploration of their applications in scientific research (Luo & Huang, 2004).

Carbonic Anhydrase Inhibition

A significant area of application for sulfonamide derivatives includes inhibition of carbonic anhydrase isoenzymes, demonstrating potential therapeutic implications. Research has identified several aromatic sulfonamides, including compounds with structural similarities to "this compound," as nanomolar inhibitors of various carbonic anhydrase (CA) isoenzymes. These inhibitors exhibit specificity towards different CA isoenzymes, highlighting their potential for targeted therapy applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activities

Compounds incorporating sulfonamide and thiophene moieties have been evaluated for their antimicrobial properties, with some derivatives exhibiting significant activities against a range of bacterial and fungal strains. This suggests the potential utility of such compounds in the development of new antimicrobial agents, contributing to the ongoing search for treatments against resistant pathogens (Babu, Pitchumani, & Ramesh, 2013).

Applications in Organic Synthesis

Research also explores the role of sulfonamides in facilitating various organic reactions, including their use as catalysts or intermediates in the synthesis of complex organic molecules. These studies underscore the versatility of sulfonamide derivatives in organic synthesis, enabling the construction of diverse molecular architectures through innovative reaction pathways (Fiore & Maas, 2019).

properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-[(2,4-difluorophenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3S2/c1-2-24(29(26,27)16-6-4-3-5-7-16)18-10-11-28-19(18)20(25)23-13-14-8-9-15(21)12-17(14)22/h3-12H,2,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZGCEWQGQZOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2925686.png)

![2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2925688.png)

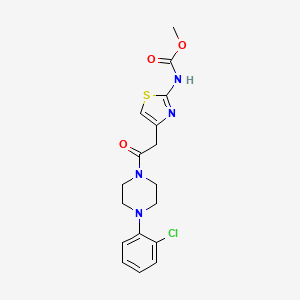

![1-methyl-8-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2925692.png)

![N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2925696.png)

![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2925697.png)

![2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2925700.png)

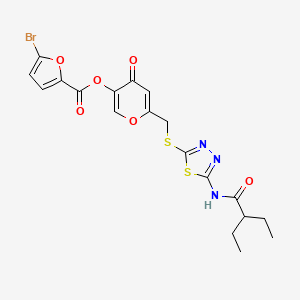

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2925701.png)

![6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2925703.png)